molecular formula C15H16N2O2 B3331150 OZAGREL IMPURITY I CAS No. 78712-80-8

OZAGREL IMPURITY I

Cat. No.: B3331150
CAS No.: 78712-80-8
M. Wt: 256.3 g/mol
InChI Key: FLCNBUMLNQRHPD-BQYQJAHWSA-N
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Description

Ozagrel Impurity I is a chemical compound that is often encountered as an impurity in the synthesis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used in the treatment of thrombotic diseases such as cerebral infarction. The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making it crucial to understand and control these impurities during the manufacturing process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ozagrel Impurity I involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for 2-16 hours to ensure complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The raw materials are added in precise ratios, and the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques like column chromatography ensures that the impurity is isolated in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ozagrel Impurity I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ozagrel Impurity I has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ozagrel Impurity I is not well-documented, but it is believed to interact with similar molecular targets as ozagrel. Ozagrel inhibits thromboxane A2 synthase, thereby preventing the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This action helps in reducing the risk of thrombotic events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ozagrel Impurity I is unique in its specific structure and formation during the synthesis of ozagrel. Its presence as an impurity necessitates careful monitoring and control to ensure the safety and efficacy of the final pharmaceutical product .

Properties

IUPAC Name

ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)8-7-13-3-5-14(6-4-13)11-17-10-9-16-12-17/h3-10,12H,2,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCNBUMLNQRHPD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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